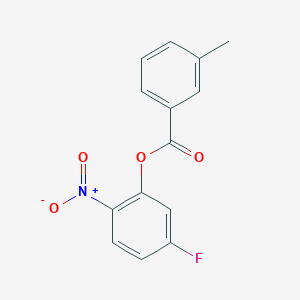

5-Fluoro-2-nitrophenyl 3-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoro-2-nitrophenyl 3-methylbenzoate is a synthetic compound with the molecular formula C14H10FNO4 and a molecular weight of 275.235 . It is widely used in scientific experiments for a variety of purposes.

Synthesis Analysis

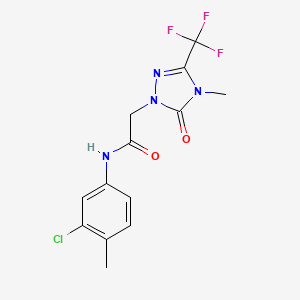

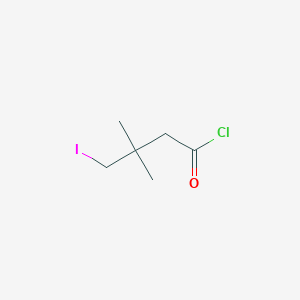

The synthesis of compounds similar to this compound involves nitration processes . For instance, an environmental friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O has been developed for the synthesis of 5-methyl-2-nitrobenzoic acid . Another synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent .Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms .Wissenschaftliche Forschungsanwendungen

1. Use in Heterocyclic Oriented Synthesis

5-Fluoro-2-nitrophenyl 3-methylbenzoate can potentially be used as a building block in heterocyclic oriented synthesis (HOS). Křupková et al. (2013) described the use of a similar compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, for the preparation of substituted nitrogenous heterocycles having 5-7-membered cycles. This approach is significant for synthesizing diverse libraries of heterocycles, crucial in current drug discovery, although the study also mentions limitations of these methods and the unsuccessful attempt to prepare an 8-membered benzodiazocine cycle Křupková et al., 2013.

2. Synthesis of Rigid Tetracyclic Compounds

Another research application involves the synthesis of ortho- and para-e isomers in the oxide-bridged 5-phenylmorphan series of rigid tetracyclic compounds. Hashimoto et al. (2004) achieved this through an intermediate containing an aromatic nitro-activated fluorine atom. The significance of this research lies in determining the three-dimensional pattern of a ligand that would enable interaction with opioid receptors as agonists or antagonists Hashimoto et al., 2004.

3. Application in Arylation of Uracil Derivatives

Gondela & Walczak (2006) explored the direct arylation of uracil and its 5-substituted derivatives using a compound similar to this compound, highlighting its importance in synthesizing N-substituted uracil derivatives with significant biological activity. These derivatives are widely used in therapy, mainly as antiviral and antineoplastic agents Gondela & Walczak, 2006.

4. In Synthesis of Peptidomimetic Types

Jiang & Burgess (2002) reported the use of various 2-fluoro-5-nitrobenzoic acids in solid-phase syntheses of peptidomimetic types, indicating that a transannular S O to H N hydrogen bond stabilizes β-turn conformations for the sulfones and one of the sulfoxide epimers. This research provides insight into the structural preferences of these compounds and their potential use in synthesizing bioactive molecules Jiang & Burgess, 2002.

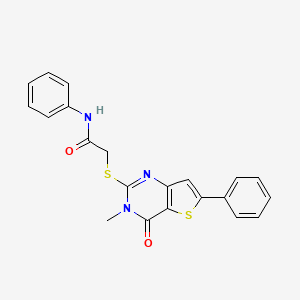

5. Synthesis of Antitumor Compounds

Hutchinson et al. (2001) explored the synthetic routes to mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles. This study highlighted the potent cytotoxic properties of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles in vitro, particularly against certain human breast and prostate cell lines, indicating its potential as an antitumor agent Hutchinson et al., 2001.

Eigenschaften

IUPAC Name |

(5-fluoro-2-nitrophenyl) 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-9-3-2-4-10(7-9)14(17)20-13-8-11(15)5-6-12(13)16(18)19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETMLITVGLLXIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Prop-2-enoylamino)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B2599653.png)

![3-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2599656.png)

![N2,N4'-dicyclohexyl-4-methoxy-[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B2599657.png)

![methyl 4-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2599660.png)

![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2599665.png)

![3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2599670.png)

![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2599671.png)

![2-Amino-3-[hydroxy(methyl)phosphoryl]propanoic acid;hydrochloride](/img/structure/B2599672.png)